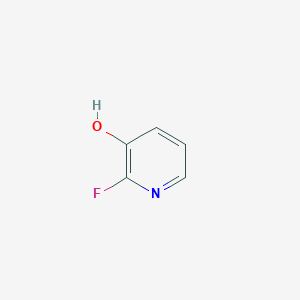

2-Fluoro-3-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQRKEWMEMJXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376449 | |

| Record name | 2-Fluoro-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174669-74-0 | |

| Record name | 2-Fluoro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174669-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Fluoro-3-hydroxypyridine. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Core Chemical and Physical Properties

This compound, also known as 2-Fluoro-3-pyridinol, is a substituted pyridine derivative with significant applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its physical and chemical characteristics are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₅H₄FNO | [3][4][5][6] |

| Molecular Weight | 113.09 g/mol | [3][4][6][7] |

| CAS Number | 174669-74-0 | [3][4][6][8] |

| Appearance | White to light yellow crystalline solid or powder. | [2][5][6][9] |

| Melting Point | 131-133 °C | [2][5][6][7] |

| Boiling Point | 306.7 ± 22.0 °C (Predicted) | [2][5][6] |

| Solubility | Soluble in DMSO and Methanol. | [5][6] |

| pKa | 4.92 ± 0.10 (Predicted) | [5][6] |

| Density | 1.325 ± 0.06 g/cm³ (Predicted) | [6] |

| Vapor Pressure | 0.000418 mmHg at 25°C | [5] |

| Flash Point | 139.3 °C | [5] |

| Refractive Index | 1.526 | [5] |

| LogP | 0.9263 | [3][5] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3][5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. The following sections detail two common experimental protocols.

Protocol 1: Synthesis from 2-Chloro-3-nitropyridine

This multi-step synthesis is an economical and industrially viable method for producing this compound.[1] It involves fluorination, reduction of the nitro group, and subsequent diazotization followed by hydrolysis.

Methodology:

-

Fluorination: 2-Chloro-3-nitropyridine is dissolved in a solvent such as DMF or DMSO with a fluoride reagent (e.g., Cesium Fluoride).[1] The molar ratio of the fluoride reagent to 2-chloro-3-nitropyridine is typically between 1.5:1 and 2.5:1.[1] The mixture is heated to 140-150°C under a nitrogen atmosphere until the starting material is consumed.[1] After cooling, water is added, and the product, 2-Fluoro-3-nitropyridine, is extracted with ethyl acetate.[1]

-

Reduction: The obtained 2-Fluoro-3-nitropyridine is reduced to 3-Amino-2-fluoropyridine. Iron powder (4-5 molar equivalents) and ammonium chloride (1.5-2 molar equivalents) are dissolved in an aqueous solution of ethanol or methanol and heated to reflux.[1] The 2-Fluoro-3-nitropyridine is then added slowly. The reaction is refluxed until completion, filtered, and the filtrate is concentrated to yield 3-Amino-2-fluoropyridine.[1]

-

Diazotization and Hydrolysis: 3-Amino-2-fluoropyridine is added to a sulfuric acid solution and cooled to 0-5°C.[1] A solution of sodium nitrite is added dropwise while maintaining the temperature. The mixture is stirred at 0-5°C for 2 hours, then allowed to warm to room temperature, and finally heated to 60°C to complete the hydrolysis.[1] After cooling, the reaction is neutralized with sodium hydroxide solution to yield the final product, this compound.[1]

Protocol 2: Synthesis from 2-Amino-3-hydroxypyridine

This method provides a more direct route to the target compound via a diazotization-fluorination reaction.

Methodology:

-

Reaction Setup: Pyridine hydrofluoride (Py-(HF)x, 70% HF) is cooled to 0°C in a suitable reaction vessel.[2]

-

Addition of Reactants: 2-Amino-3-hydroxypyridine (1 equivalent) and sodium nitrite (NaNO₂, ~1.3 equivalents) are added sequentially to the cold pyridine hydrofluoride with caution.[2]

-

Reaction: The mixture is stirred at 0°C for 1 hour.[2]

-

Work-up: The reaction is carefully made alkaline by the slow addition of 10 N aqueous NaOH solution. The mixture is then transferred to a separatory funnel and extracted multiple times with ethyl acetate (EtOAc).[2]

-

Purification: The combined organic layers are washed with water and brine, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography (e.g., eluting with a 50/50 mixture of heptane/EtOAc) to afford pure this compound.[2]

Reactivity and Applications

This compound serves as a key building block in organic synthesis, particularly in the pharmaceutical industry.

-

Pharmaceutical Intermediate: It is widely used in the preparation of more complex molecules. A notable application is in the synthesis of imaging agents for the nicotinic α4β2 receptor, which is a target for various neurological disorders.[2][6]

-

Fine Chemicals: Its structure is valuable for creating novel fluorine-containing organic compounds, functional materials, and agrochemicals.[1][10]

-

Reactivity: The hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation. The fluorine atom at the 2-position activates the pyridine ring for certain nucleophilic substitutions and influences the overall electronic properties of the molecule.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structure confirmation.

-

¹H NMR (DMSO-d₆, 298 K):

-

δ 10.41 (s, 1H, -OH)

-

δ 7.64 (td, J=1.7 and 4.7 Hz, 1H)

-

δ 7.42 (dd, J=1.7, 1.7 and 10.8 Hz, 1H)

-

δ 7.17 (ddd, J=1.3, 4.7 and 7.8 Hz, 1H)[2]

-

-

¹³C NMR (DMSO-d₆, 298 K):

-

δ 152.8 (d, J¹F-C=233 Hz, C)

-

δ 140.2 (d, J²F-C=27 Hz, C)

-

δ 135.6 (d, J³F-C=13 Hz, CH)

-

δ 126.2 (d, J³F-C=5 Hz, CH)

-

δ 122.6 (CH)[2]

-

While specific IR and Mass Spectrometry data for the title compound were not found in the provided search results, analytical services can provide this information for synthesized batches.[3][11]

Safety and Handling

This compound is classified as an irritant.[7][10]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][9] It may be harmful if swallowed.

-

Precautions: Use in a well-ventilated area.[7] Wear suitable protective clothing, gloves, and eye/face protection.[10] Avoid breathing dust.[7]

-

Storage: Store at room temperature in an inert atmosphere.[6] Keep the container sealed and in a dry, dark, and ventilated place.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 174669-74-0 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. synchem.de [synchem.de]

- 5. lookchem.com [lookchem.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 174669-74-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound | 174669-74-0 [chemicalbook.com]

- 9. This compound | 174669-74-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. chembk.com [chembk.com]

- 11. 2-CHLORO-5-FLUORO-3-HYDROXYPYRIDINE(884494-35-3) 1H NMR spectrum [chemicalbook.com]

2-Fluoro-3-hydroxypyridine CAS number 174669-74-0

An In-depth Technical Guide to 2-Fluoro-3-hydroxypyridine (CAS: 174669-74-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, a pyridine ring substituted with both a hydroxyl group and a fluorine atom, make it a versatile building block for the synthesis of more complex molecules. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of paramount importance in drug design.[1][2] This guide provides a comprehensive overview of the core physicochemical data, synthesis, biological relevance, and safety information for this compound.

This compound is particularly notable for its use as a key precursor in the development of high-affinity ligands and Positron Emission Tomography (PET) imaging agents for the α4β2 nicotinic acetylcholine receptor (nAChR).[3][4][5] The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making it a critical target for therapeutic and diagnostic agents.[5][6][7]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Physical and Chemical Properties

Quantitative physical and computational data for this compound are presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 174669-74-0 | [8] |

| Molecular Formula | C₅H₄FNO | [8] |

| Molecular Weight | 113.09 g/mol | [8] |

| Appearance | White to light yellow crystalline solid | [7][9] |

| Melting Point | 126-133 °C | [7][10] |

| Boiling Point | 306.7 ± 22.0 °C (Predicted) | [10] |

| Density | 1.325 ± 0.06 g/cm³ (Predicted) | [10] |

| pKa | 4.92 ± 0.10 (Predicted) | [10] |

| Solubility | DMSO, Methanol | [10] |

| logP | 0.9263 (Calculated) | [8] |

| Topological Polar Surface Area | 33.12 Ų | [8] |

Spectroscopic Data

Spectroscopic data is critical for the identification and structural confirmation of this compound. Key NMR and mass spectrometry data are provided in Table 2.

| Spectrum Type | Parameters and Peaks | Source(s) |

| ¹H NMR | (DMSO-d₆, 298 K): δ 10.41 (s, 1H), 7.64 (td, J=1.7, 4.7 Hz, 1H), 7.42 (dd, J=1.7, 10.8 Hz, 1H), 7.17 (ddd, J=1.3, 4.7, 7.8 Hz, 1H) | [9] |

| ¹³C NMR | (DMSO-d₆, 298 K): δ 152.8 (d, J=233 Hz), 140.2 (d, J=27 Hz), 135.6 (d, J=13 Hz), 126.2 (d, J=5 Hz), 122.6 | [9] |

| Mass Spectrum | DCI/NH₄⁺: m/z 131 [M+NH₄]⁺, 114 [M+H]⁺ | [9] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported.[6] A common and economically viable method proceeds from 2-chloro-3-nitropyridine, involving a three-step process: nucleophilic fluorination, nitro group reduction, and diazotization followed by hydrolysis.[3] Another reported method involves the diazotization of 2-amino-3-hydroxypyridine in pyridine hydrofluoride.[9]

Below is a detailed experimental protocol for the synthesis starting from 2-chloro-3-nitropyridine.[3]

Detailed Protocol:

Step 1: Synthesis of 2-Fluoro-3-nitropyridine

-

Dissolve 2-chloro-3-nitropyridine and a fluorinating agent (e.g., Cesium Fluoride) in a solvent such as DMF or DMSO. The molar ratio of the fluoride reagent to 2-chloro-3-nitropyridine should be between 1.5:1 and 2.5:1.[3]

-

Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere.[3]

-

Monitor the reaction until the starting material is consumed.

-

Cool the mixture to room temperature, add water, and extract the product with ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate to yield 2-fluoro-3-nitropyridine.[3]

Step 2: Synthesis of 3-Amino-2-fluoropyridine

-

In a flask containing an aqueous solution of ethanol or methanol, dissolve iron powder and ammonium chloride. The molar ratio of iron powder to the starting nitro compound is 4-5:1, and the ratio of ammonium chloride is 1.5-2:1.[3]

-

Heat the mixture to reflux.

-

Slowly add a solution of 2-fluoro-3-nitropyridine in ethanol or methanol.

-

Continue heating at reflux until the starting material has disappeared, as monitored by TLC.[3]

-

Filter the hot solution and concentrate the filtrate to obtain 3-amino-2-fluoropyridine.[3]

Step 3: Synthesis of this compound

-

To a reaction vessel, add 3-amino-2-fluoropyridine and a sulfuric acid solution. Control the temperature between 0-5 °C.[3]

-

Slowly add an aqueous solution of sodium nitrite (molar ratio of 1.2-1.4:1 relative to the amine) dropwise, maintaining the temperature at 0-5 °C.[3]

-

Stir the mixture at 0-5 °C for 2 hours.

-

Allow the reaction to warm to room temperature, then slowly heat to 40 °C and stir for 1 hour, followed by heating to 60 °C until the reaction is complete.[3]

-

Cool the mixture back to 0-5 °C and carefully adjust the pH to ~7.5 with a sodium hydroxide solution.

-

Filter the resulting precipitate, wash the filter cake, and dry to yield the final product, this compound.[3]

Applications in Drug Development & Biological Activity

This compound is a valuable building block for compounds targeting the central nervous system. Its primary application is in the synthesis of selective, high-affinity ligands for the α4β2 nicotinic acetylcholine receptor (nAChR).[3][4] These receptors are ligand-gated ion channels that play a crucial role in cognitive processes, and their dysfunction is linked to several CNS disorders.[4][9] Derivatives of this compound have been successfully developed as PET imaging agents, such as ¹⁸F-Nifene and ¹⁸F-Nifrolene, which allow for the in vivo visualization and study of α4β2 nAChR distribution and density in the brain.[4]

Nicotinic α4β2 Receptor Signaling Pathways

Activation of the α4β2 nAChR can trigger multiple downstream signaling cascades. Understanding these pathways is crucial for drug development professionals designing modulators for this receptor. Two primary pathways are initiated upon agonist binding: an ion-flux dependent pathway leading to neuroprotection and a metabotropic pathway that is independent of ion flow.

Ion-Flux Dependent Signaling

The canonical function of nAChRs is as an ion channel. Agonist binding opens the channel, allowing an influx of cations, including Ca²⁺. This increase in intracellular Ca²⁺ acts as a second messenger, activating downstream pathways like the PI3K-Akt pathway, which is known to promote neuronal survival and exert neuroprotective effects.[8]

References

- 1. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]

- 2. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3’-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 10. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

Synthesis of 2-Fluoro-3-hydroxypyridine from 2-Amino-3-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis of 2-fluoro-3-hydroxypyridine, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 2-amino-3-hydroxypyridine. While a direct, peer-reviewed protocol for this specific transformation is not extensively documented, this guide outlines a feasible synthetic strategy based on the well-established Balz-Schiemann reaction. The methodologies, potential challenges, and expected outcomes are detailed to assist researchers in the successful execution of this synthesis.

Introduction

This compound is a key structural motif in a variety of biologically active compounds. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. The synthesis of this fluorinated pyridine derivative is therefore of considerable interest to the pharmaceutical and agrochemical industries. This guide focuses on a practical and accessible synthetic route commencing from 2-amino-3-hydroxypyridine.

Proposed Synthetic Pathway: The Balz-Schiemann Reaction

The most promising approach for the conversion of 2-amino-3-hydroxypyridine to this compound is the Balz-Schiemann reaction.[1][2] This reaction is a cornerstone of aromatic fluorination and proceeds via the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.[2][3]

The proposed two-step reaction sequence is as follows:

-

Diazotization: 2-Amino-3-hydroxypyridine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the corresponding diazonium salt. Due to the presence of the hydroxyl group, careful control of the reaction conditions is crucial to avoid unwanted side reactions.

-

Fluorination: The intermediate diazonium salt is then subjected to fluorination. In the classic Balz-Schiemann reaction, this is achieved by using fluoroboric acid (HBF₄), which provides the tetrafluoroborate anion as the fluoride source.[1][3] Thermal decomposition of the isolated diazonium tetrafluoroborate salt yields the desired this compound.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound based on analogous procedures for other aminopyridines.[4] Researchers should perform small-scale trial reactions to optimize conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 2-Amino-3-hydroxypyridine | ≥98% | Sigma-Aldrich |

| Fluoroboric acid (HBF₄) | 48-50% in water | Alfa Aesar |

| Sodium nitrite (NaNO₂) | ACS reagent, ≥97% | Fisher Scientific |

| Diethyl ether | Anhydrous, ≥99.7% | VWR Chemicals |

| Saturated sodium bicarbonate | Laboratory grade | - |

| Anhydrous magnesium sulfate | Laboratory grade | - |

Step-by-Step Procedure

Step 1: Formation of the Diazonium Tetrafluoroborate Salt

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in 48% aqueous fluoroboric acid (3.0 eq) at 0-5 °C with stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

The resulting precipitate, the diazonium tetrafluoroborate salt, is collected by vacuum filtration and washed with cold diethyl ether.

-

The isolated salt should be dried under vacuum and handled with care as diazonium salts can be explosive when dry.

Step 2: Thermal Decomposition and Fluorination

-

Place the dried diazonium tetrafluoroborate salt in a flask equipped with a condenser.

-

Heat the salt gently under an inert atmosphere. The decomposition typically occurs at elevated temperatures, which should be determined experimentally (a starting point could be 100-120 °C).

-

The crude this compound can be purified by sublimation or column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Yields are estimated based on typical Balz-Schiemann reactions of substituted pyridines.

| Parameter | Expected Value | Notes |

| Molar Mass of Starting Material | 110.11 g/mol | 2-Amino-3-hydroxypyridine |

| Molar Mass of Product | 113.09 g/mol | This compound |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | Crucial for the stability of the diazonium salt. |

| Decomposition Temperature | 100-140 °C | To be optimized. Higher temperatures may lead to decomposition. |

| Yield and Purity | ||

| Theoretical Yield | - | Dependent on the starting amount of 2-amino-3-hydroxypyridine. |

| Expected Actual Yield | 30-50% | Based on literature for similar heterocyclic compounds. Optimization is likely to improve the yield. |

| Purity (after purification) | >95% | As determined by HPLC and/or NMR. |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Safety Considerations

-

Diazonium Salts: Arene diazonium salts are potentially explosive, especially when dry. Handle them with extreme care, behind a blast shield, and avoid scratching or subjecting them to shock.

-

Fluoroboric Acid: HBF₄ is a corrosive acid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Work in a well-ventilated fume hood.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

Conclusion

The synthesis of this compound from 2-amino-3-hydroxypyridine via the Balz-Schiemann reaction presents a viable, albeit challenging, synthetic route. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount for success. The provided protocol, based on established chemical principles and related literature, offers a solid foundation for researchers to develop a robust and optimized synthesis of this valuable fluorinated pyridine derivative. Further investigation into alternative fluorinating agents and reaction conditions may lead to improved yields and operational simplicity.

References

physical properties of 2-Fluoro-3-hydroxypyridine (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Fluoro-3-hydroxypyridine, focusing on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and drug development who are working with this compound.

Core Physical Properties

This compound is a pyridine derivative that is of interest in medicinal chemistry and materials science. An accurate understanding of its physical properties is crucial for its application in synthesis, formulation, and biological studies.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of this compound.

| Physical Property | Value | Source(s) |

| Melting Point | 126.0 - 131.0 °C | |

| 131 - 133 °C | [1] | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [1] |

| Quantitative solubility data is not readily available in published literature. |

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for the determination of the physical properties listed above. These methodologies are widely accepted and can be applied to this compound.

Melting Point Determination

The melting point of an organic solid can be determined with a high degree of accuracy using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination (Qualitative)

A qualitative assessment of solubility is a fundamental step in characterizing a new compound.

Methodology:

-

Solvent Selection: A range of representative solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide, acetone, dichloromethane, hexane) should be selected to cover a spectrum of polarities.

-

Procedure:

-

Approximately 10-20 mg of this compound is placed into a small test tube.

-

The selected solvent is added dropwise, with vigorous agitation after each addition.

-

The process is continued until the solid dissolves completely or a significant volume of solvent (e.g., 1-2 mL) has been added without dissolution.

-

-

Observation and Classification: The compound's solubility is classified based on the amount of solvent required for dissolution. Common classifications include:

-

Very Soluble: Dissolves in less than 1 part of solvent.

-

Freely Soluble: Dissolves in 1 to 10 parts of solvent.

-

Soluble: Dissolves in 10 to 30 parts of solvent.

-

Sparingly Soluble: Dissolves in 30 to 100 parts of solvent.

-

Slightly Soluble: Dissolves in 100 to 1,000 parts of solvent.

-

Very Slightly Soluble: Dissolves in 1,000 to 10,000 parts of solvent.

-

Practically Insoluble: Requires more than 10,000 parts of solvent.

-

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for the preparation of this compound.[2] This multi-step process begins with 2-chloro-3-nitropyridine and proceeds through fluorination, reduction of the nitro group, and finally, diazotization followed by hydrolysis to yield the target compound.[2]

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 2-Fluoro-3-hydroxypyridine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of 2-Fluoro-3-hydroxypyridine. It includes a detailed synthesis protocol and discusses the important chemical behaviors of this compound, such as tautomerism. The information is presented to support research, discovery, and development activities involving this pyridine derivative.

Molecular Structure and Chemical Formula

This compound, also known as 2-Fluoro-3-pyridinol, is a substituted pyridine with the chemical formula C₅H₄FNO .[1][2][3] The molecule consists of a pyridine ring substituted with a fluorine atom at the 2-position and a hydroxyl group at the 3-position.

dot

References

Spectroscopic Data of 2-Fluoro-3-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-3-hydroxypyridine (CAS: 174669-74-0), a key heterocyclic building block in medicinal chemistry and drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. The following tables summarize the predicted proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8 - 8.0 | d | ~4-5 | H6 |

| ~7.2 - 7.4 | t | ~7-8 | H4 |

| ~7.0 - 7.2 | dd | ~4-5, ~7-8 | H5 |

| ~9.0 - 10.0 | br s | - | OH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 (d, ¹JCF ≈ 230-250 Hz) | C2 |

| ~140 - 145 | C3 |

| ~138 - 142 (d, ³JCF ≈ 5-10 Hz) | C6 |

| ~125 - 130 | C4 |

| ~118 - 122 (d, ²JCF ≈ 15-20 Hz) | C5 |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| ~(-80) - (-100) | m |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16

-

Relaxation delay: 1 s

-

Spectral width: 16 ppm

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024

-

Relaxation delay: 2 s

-

Spectral width: 240 ppm

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 64

-

Relaxation delay: 1 s

-

Spectral width: -250 to 0 ppm

-

The following diagram illustrates the general workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in this compound.

Table 4: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch |

| ~1620 | Medium | C=C stretch (aromatic) |

| ~1580 | Strong | C=N stretch (aromatic) |

| ~1250 | Strong | C-O stretch |

| ~1100 | Strong | C-F stretch |

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmission.

-

Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

Range: 4000-400 cm⁻¹.

The following diagram illustrates the workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 113 | 100 | [M]⁺ (Molecular Ion) |

| 85 | Moderate | [M - CO]⁺ |

| 84 | Moderate | [M - CHO]⁺ |

| 57 | Moderate | [C₄H₃N]⁺ |

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

-

Instrument: Mass spectrometer with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-300.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

Synthetic Workflow

A common synthetic route to this compound involves a multi-step process starting from 2-chloro-3-nitropyridine. This workflow is an important consideration for researchers planning to synthesize this compound.

The following diagram illustrates a typical synthetic pathway.

A Technical Guide to 2-Fluoro-3-hydroxypyridine for Researchers and Drug Development Professionals

This in-depth guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the commercial availability, suppliers, and key technical data of 2-Fluoro-3-hydroxypyridine (CAS No. 174669-74-0). This pyridine derivative is a valuable building block in medicinal chemistry and fine chemical synthesis.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and development and commercial-scale needs. The compound is typically offered in various purities, with the most common being 97%, ≥95%, and ≥98%.

A summary of prominent suppliers and their offerings is provided in the table below. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Purity | Available Quantities |

| Thermo Scientific (Alfa Aesar) | 97% | 250 mg[1] |

| Apollo Scientific | ≥95% | 5g, 25g, 100g[2] |

| ChemScene | ≥98% | Inquire for details[3] |

| TCI America | >98.0% (GC) | 1g, 5g[4] |

| SynQuest Laboratories | Not specified | 5g, 25g, 100g[4] |

| Matrix Scientific | 98% | 5g, 25g[4] |

| Synchem | 95% | Inquire for details[5] |

| Frontier Specialty Chemicals | 98% | 1g, 5g[4] |

| RongNa Biotechnology Co., Ltd. | 99% | Custom (starting from 10g)[6] |

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[4] Key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 174669-74-0[2][3][5] |

| Molecular Formula | C₅H₄FNO[3][5] |

| Molecular Weight | 113.09 g/mol [3][5] |

| Melting Point | 126-133 °C[4] |

| Boiling Point | 306.7 °C at 760 mmHg[4] |

| SMILES | OC1=CC=CN=C1F[3] |

| Synonyms | 2-Fluoropyridin-3-ol, 2-Fluoro-3-pyridinol[2][3] |

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

While detailed, step-by-step experimental protocols for the use of this compound are often specific to the reaction being performed, a general synthetic route has been reported. One common method involves a multi-step synthesis starting from 2-chloro-3-nitropyridine.[7]

Illustrative Synthesis Workflow

The following diagram illustrates a reported synthetic pathway for this compound.[7]

References

- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 174669-74-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. lookchem.com [lookchem.com]

- 5. synchem.de [synchem.de]

- 6. This compound, CasNo.174669-74-0 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 7. Page loading... [guidechem.com]

The Strategic Role of Fluorine in the Medicinal Chemistry of Pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pyridine-based scaffolds represents a cornerstone of modern medicinal chemistry. This strategic incorporation profoundly influences the physicochemical and pharmacokinetic properties of molecules, often leading to enhanced drug-like characteristics. This technical guide delves into the multifaceted role of fluorine in the design and development of pyridine derivatives, offering insights into its effects on metabolic stability, binding affinity, and bioavailability. Detailed experimental methodologies and a summary of quantitative data are provided to support further research and development in this critical area.

Impact of Fluorine on Physicochemical Properties

The unique electronic properties of fluorine, being the most electronegative element, allow it to exert powerful effects on the molecules to which it is attached. In pyridine derivatives, this translates to significant modulations of lipophilicity and basicity (pKa), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (logD)

Fluorination generally increases the lipophilicity of a molecule by increasing its hydrophobic surface area.[1] However, the effect is not always straightforward and can be influenced by the position and number of fluorine atoms, as well as the presence of other functional groups.[1] For instance, in a series of 2-(thiofluoroalkyl)pyridines, increasing the number of fluorine atoms in the thioalkyl chain generally leads to an increase in the logD⁷·⁴ value.[1] This is attributed to the increased molecular volume and a decrease in the hydrogen-bond basicity of the pyridine nitrogen and the sulfur atom due to fluorine's inductive effect.[1]

Table 1: Effect of Fluorination on logD⁷·⁴ of 2-(Thioalkyl)pyridine Derivatives [1]

| Compound | R Group | logD⁷·⁴ |

| 1 | -SCH₃ | 1.69 |

| 2 | -SCF₂H | 1.95 |

| 3 | -SCF₃ | 2.13 |

Data extracted from a study on 2-(thiofluoroalkyl)pyridines.

Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen, thereby lowering its pKa.[1] This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with its biological target. The magnitude of the pKa decrease is dependent on the number and position of the fluorine atoms.[1] For example, replacing a methyl group with a trifluoromethyl group in 2-(methylthio)pyridine results in a substantial decrease in pKa.[1]

Table 2: Effect of Fluorination on pKa of 2-(Thioalkyl)pyridine Derivatives [1]

| Compound | R Group | pKa |

| 1 | -SCH₃ | 3.69 |

| 21 | -SCH₂F | 2.43 |

| 2 | -SCF₂H | Not Reported |

| 3 | -SCF₃ | 0.97 |

| 5 | -SCH₂CH₃ | 3.68 |

| 22 | -SCH₂CH₂F | 3.08 |

| 6 | -SCH₂CF₂H | 2.43 |

| 8 | -SCH₂CF₃ | 1.49 |

| 9 | -SCF₂CH₃ | 2.05 |

Data extracted from a study on 2-(thiofluoroalkyl)pyridines.

Enhancement of Metabolic Stability

A primary strategy in medicinal chemistry is to block metabolically labile sites within a drug candidate to improve its metabolic stability and pharmacokinetic profile.[2][3][4] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3][5] By strategically placing fluorine atoms at positions susceptible to metabolic attack, such as para-positions on phenyl rings or benzylic positions, metabolic degradation can be significantly hindered.[2][6] This leads to a longer half-life and improved oral bioavailability of the drug.[2][7] For example, the introduction of p-fluoro substituents in Ezetimibe blocks aromatic hydroxylation, thereby enhancing its metabolic stability.[2][6]

Modulation of Binding Affinity and Biological Activity

The introduction of fluorine can influence the binding affinity of a pyridine derivative to its target protein through a variety of mechanisms, including altered electrostatic interactions, hydrogen bonding, and conformational preferences.[8][9]

-

Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with electron-deficient areas of a protein's binding pocket.[8]

-

Hydrogen Bonding: While the C-F bond is a weak hydrogen bond acceptor, fluorine can influence the hydrogen bonding capacity of nearby functional groups through inductive effects.[10] In some cases, water-mediated hydrogen bonds to fluorine can contribute to binding affinity.[11]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in flexible molecules, which can pre-organize the ligand for optimal binding to its receptor.[12][13] For instance, in fluorinated piperidines, the fluorine atom can exhibit a preference for an axial orientation, which can significantly impact the molecule's three-dimensional structure.[12]

The overall effect of fluorination on binding affinity is context-dependent and not always predictable, sometimes leading to a loss of affinity.[14][15] Therefore, extensive structure-activity relationship (SAR) studies are crucial.[15]

Improved Bioavailability

Fluorination is a well-established strategy for improving the bioavailability of drug molecules, including their ability to penetrate the central nervous system (CNS).[7][14][15] This improvement is often a consequence of enhanced metabolic stability and increased lipophilicity, which facilitates passage through biological membranes.[15] For example, the incorporation of a 5-fluoroimidazo[4,5-b]pyridine fragment into trypanosomal methionyl-tRNA synthetase inhibitors was shown to confer CNS bioavailability while maintaining or even improving efficacy.[14]

Experimental Protocols

The synthesis and evaluation of fluorinated pyridine derivatives involve a range of chemical and biological techniques.

Synthesis of Fluorinated Pyridine Derivatives

Several methods have been developed for the introduction of fluorine into pyridine rings, including late-stage fluorination techniques which are particularly valuable for the rapid generation of analogs for SAR studies.[16]

Protocol 1: Late-Stage C-H Fluorination using Silver(II) Fluoride (AgF₂) [16][17]

This method allows for the direct and site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines.

-

Materials: Pyridine derivative, Silver(II) Fluoride (AgF₂), suitable solvent (e.g., acetonitrile).

-

Procedure:

-

To a solution of the pyridine derivative in the chosen solvent, add AgF₂.

-

Stir the reaction mixture at or near ambient temperature. The reaction is typically complete within an hour.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, perform a standard aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Electrophilic Fluorination using Selectfluor® [16][18]

Selectfluor® is a common electrophilic fluorinating agent used for the synthesis of fluorinated pyridines.

-

Materials: Pyridine derivative, Selectfluor®, suitable solvent (e.g., chloroform, water).

-

Procedure:

-

Dissolve the pyridine derivative in the chosen solvent system.

-

Add Selectfluor® (typically 1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with water.

-

Perform a standard aqueous workup and purify the product by column chromatography.

-

Determination of Physicochemical Properties

Protocol 3: Determination of logD⁷·⁴ [1]

Lipophilicity is a critical parameter and is often determined by measuring the distribution coefficient (logD) at a physiological pH of 7.4.

-

Method: Shake-flask method or potentiometric titration are common methods. For fluorinated compounds, ¹⁹F NMR can also be utilized.[19]

-

General Procedure (Shake-flask):

-

Prepare a buffered aqueous solution at pH 7.4.

-

Prepare a solution of the compound in a water-immiscible organic solvent (e.g., n-octanol).

-

Mix known volumes of the aqueous and organic solutions in a vial.

-

Shake the vial vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Centrifuge the vial to separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).

-

Calculate the logD⁷·⁴ as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

Signaling Pathways and Experimental Workflows

The strategic use of fluorinated pyridine derivatives has led to the development of potent inhibitors for various signaling pathways implicated in diseases such as cancer. For example, Alpelisib, a phosphatidylinositol 3-kinase (PI3K) inhibitor, contains a trifluoro-t-butyl group on the pyridine ring which contributes to its high affinity and metabolic stability.[7]

Caption: PI3K signaling pathway inhibited by Alpelisib.

The workflow for the discovery and development of fluorinated pyridine derivatives typically involves iterative cycles of design, synthesis, and biological evaluation.

References

- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

The Ascendant Role of Fluorinated Hydroxypyridines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide delves into the burgeoning biological significance of fluorinated hydroxypyridines, a chemical class poised at the intersection of unique physicochemical properties and diverse therapeutic potential. By combining the advantageous attributes of fluorine with the inherent biological activities of the hydroxypyridine core, these compounds are emerging as promising candidates in the development of novel therapeutics for a spectrum of diseases, including cancer, neurodegenerative disorders, and viral infections. This guide provides an in-depth analysis of their multifaceted roles, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental workflows.

The Synergistic Advantage: Why Fluorinate Hydroxypyridines?

The hydroxypyridine motif, particularly the 3-hydroxy-4-pyridinone (HP) scaffold, is renowned for its exceptional metal chelation properties, forming stable complexes with biologically relevant metal ions such as iron, zinc, and copper.[1][2][3] This characteristic has been exploited in the development of treatments for metal overload diseases and as a strategy to modulate the activity of metalloenzymes.[1] The introduction of fluorine into this privileged structure imparts a range of benefits that can significantly enhance its therapeutic profile.

Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen, yet it can profoundly alter the electronic properties of a molecule.[3] This strategic substitution can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[4][5]

-

Increased Lipophilicity and Membrane Permeability: Fluorination can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is a critical attribute for drugs targeting the central nervous system.[6][7]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target binding.

-

Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[6][7]

Therapeutic Applications and Quantitative Insights

Fluorinated hydroxypyridine derivatives and their structural analogs are being actively investigated across multiple therapeutic areas. The following sections summarize their biological activities, supported by quantitative data where available.

Anticancer Activity

The antiproliferative effects of fluorinated pyridine and related heterocyclic derivatives have been demonstrated in various cancer cell lines. The introduction of fluorine can enhance cytotoxic activity and selectivity.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Fluorinated Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast Cancer) | 43.4 | [8] |

| MDA-MB-231 (Breast Cancer) | 35.9 | [8] | |

| Fluorinated Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast Cancer) | 39.0 | [8] |

| MDA-MB-231 (Breast Cancer) | 35.1 | [8] | |

| Fluorinated Aminophenylhydrazine derivative 6 | A549 (Lung Cancer) | 0.64 | [9] |

| 3-Hydroxypyridin-4-one derivative 4e (butyl substituted) | HeLa (Cervical Cancer) | 30 | [6] |

| 3-Hydroxypyridin-4-one derivative 4f (hydrophilic substituent) | HeLa (Cervical Cancer) | 700 | [6] |

| Fluorinated Isatin derivative 3b | M-HeLa (Cervical Cancer) | Lower than 5-FU | [7] |

| HuTu-80 (Duodenal Cancer) | Lower than 5-FU | [7] |

Antiviral Activity

Fluorinated nucleoside analogs are a well-established class of antiviral agents. While direct examples of fluorinated hydroxypyridines as antivirals are less common in the literature, the principles of using fluorine to enhance antiviral potency are applicable. For instance, Favipiravir, a fluorinated pyrazine carboxamide, is a broad-spectrum antiviral.[5] The data below is for fluorinated nucleoside analogs, illustrating the potential of fluorination in this therapeutic area.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 4′-Fluorouridine (4′-FlU) | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.61 - 1.2 | [4] |

| Emtricitabine (FTC) | Human Immunodeficiency Virus (HIV-1) | Various T-cell lines | 0.009 - 1.5 | [10] |

| Clevudine (L-FMAU) | Hepatitis B Virus (HBV) | HepAD38 | 0.11 | [10] |

| Epstein-Barr Virus (EBV) | P3HR1 | 5.0 | [10] |

Neuroprotective Effects and Enzyme Inhibition

The ability of hydroxypyridinones to chelate metal ions is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dyshomeostasis is implicated in pathology.[11] Fluorination can enhance the neuroprotective potential of these compounds. Furthermore, fluorinated compounds can act as potent enzyme inhibitors.

| Compound Class/Derivative | Target/Activity | IC50/EC50 (µM) | Reference |

| 3-Hydroxypyridin-4-one derivatives | Catechol-O-methyltransferase (COMT) | 4.55 - 19.8 | [2] |

| 3-Hydroxypyridin-4-one hybrid 12h | P. aeruginosa biofilm formation | 10.59 | [12] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of fluorinated hydroxypyridines and related compounds.

Synthesis of 2-Fluoro-3-hydroxypyridine

A representative synthesis of a fluorinated hydroxypyridine is the preparation of this compound.[13]

Step 1: Fluorination of 2-chloro-3-nitropyridine

-

2-chloro-3-nitropyridine is dissolved in a solvent such as DMF or DMSO.

-

A fluorinating agent, for example, cesium fluoride (CsF), is added in a molar ratio of 1.5-2.5:1 relative to the starting material.

-

The reaction mixture is heated to 140-150 °C under a nitrogen atmosphere until the starting material is consumed.

-

After cooling, water is added, and the product, 2-fluoro-3-nitropyridine, is extracted with ethyl acetate.

Step 2: Reduction of 2-fluoro-3-nitropyridine

-

Iron powder (4-5 molar equivalents) and ammonium chloride (1.5-2 molar equivalents) are dissolved in an aqueous solution of ethanol or methanol and heated to reflux.

-

A solution of 2-fluoro-3-nitropyridine in ethanol or methanol is added slowly.

-

The reaction is refluxed until the starting material disappears.

-

The reaction mixture is filtered, and the filtrate is concentrated to yield 3-amino-2-fluoropyridine.

Step 3: Diazotization and Hydrolysis

-

3-amino-2-fluoropyridine is added to a sulfuric acid solution and cooled to 0-5 °C.

-

A solution of sodium nitrite is added dropwise, and the mixture is stirred for 2 hours at 0-5 °C.

-

The reaction is then warmed to room temperature, and further to 40 °C and 60 °C with stirring.

-

After cooling, the pH is adjusted to 7.5 with sodium hydroxide solution.

-

The product, this compound, is isolated by filtration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6][14]

-

Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., fluorinated hydroxypyridines) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow the formazan crystals to form.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition Assay

The inhibitory activity of fluorinated hydroxypyridines against specific enzymes can be determined using various in vitro assays. The following is a general protocol for a colorimetric enzyme inhibition assay.[2]

-

Enzyme and Substrate Preparation: Solutions of the target enzyme and its corresponding substrate are prepared in an appropriate buffer.

-

Inhibitor Preparation: Solutions of the test compounds (inhibitors) are prepared at various concentrations.

-

Assay Procedure:

-

The enzyme solution is pre-incubated with different concentrations of the inhibitor for a specific time.

-

The enzymatic reaction is initiated by adding the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of product formed is quantified using a colorimetric method (e.g., measuring the absorbance of a colored product).

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from a dose-response curve.

Visualizing Biological and Experimental Processes

Diagrams created using the DOT language provide a clear visual representation of complex relationships and workflows.

Caption: Workflow for Synthesis and Anticancer Evaluation.

Caption: Competitive Enzyme Inhibition Mechanism.

Future Directions

The field of fluorinated hydroxypyridines is ripe for further exploration. While the foundational principles of fluorine's impact on drug design are well-established, the specific application to the hydroxypyridine scaffold warrants more focused investigation. Future research should aim to:

-

Synthesize and screen diverse libraries of fluorinated hydroxypyridines to establish robust structure-activity relationships.

-

Elucidate the precise mechanisms of action of these compounds, including their interactions with specific biological targets and their influence on cellular signaling pathways.

-

Conduct in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]

- 2. Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel 3-hydroxypyridin-4(1H)-ones based hybrids as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. guidechem.com [guidechem.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

2-Fluoro-3-hydroxypyridine: A Versatile Building Block in Organic Synthesis

Introduction

2-Fluoro-3-hydroxypyridine is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group on the pyridine ring, offers multiple avenues for functionalization and derivatization. The presence of the fluorine atom can significantly influence the physicochemical properties of resulting molecules, such as metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design.[2] The hydroxyl group provides a convenient handle for various chemical transformations, including O-alkylation, O-arylation, and can direct ortho-metalation. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 174669-74-0 |

| Molecular Formula | C₅H₄FNO |

| Molecular Weight | 113.09 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 131-133 °C |

| Boiling Point | 306.7 °C at 760 mmHg |

| Solubility | Soluble in DMSO and Methanol |

Synthesis of this compound

A common and economically viable synthesis of this compound starts from 2-chloro-3-nitropyridine.[1] The synthetic pathway involves three key steps: fluorination, reduction of the nitro group, and diazotization followed by hydrolysis.

References

The Versatility of 2-Fluoro-3-hydroxypyridine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-3-hydroxypyridine, a fluorinated pyridine derivative, is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural and electronic properties, conferred by the presence of a fluorine atom and a hydroxyl group on the pyridine ring, make it an attractive starting material for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the hydroxyl group provides a convenient handle for further chemical modifications. These characteristics have led to its incorporation into a variety of scaffolds targeting a range of diseases, including cancer and bacterial infections. This document provides detailed application notes, experimental protocols, and data summaries for the use of this compound in drug discovery and development.

Application Notes

As a Scaffold for Kinase Inhibitors

The pyridine ring is a well-established "privileged scaffold" in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The introduction of a fluorine atom at the 2-position of 3-hydroxypyridine can further enhance these interactions and improve the overall pharmacological profile of the inhibitor. The hydroxyl group at the 3-position serves as a crucial point for derivatization, allowing for the introduction of various side chains to explore the chemical space around the ATP-binding pocket and achieve selectivity for specific kinases.

Derivatives of this compound have been explored as inhibitors of various kinases, including Aurora kinases, which are critical regulators of mitosis and are often overexpressed in cancer cells. The general strategy involves using the this compound core to anchor the molecule in the kinase hinge region, while modifications at the hydroxyl group and other positions of the pyridine ring are used to target specific pockets within the active site, thereby achieving potency and selectivity.

In the Development of Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the development of new classes of antimicrobial agents. Fluorinated pyridine derivatives have shown promise in this area. The this compound scaffold can be utilized to synthesize novel compounds with potent antibacterial activity. The fluorine atom can increase the cell permeability of the compounds, allowing them to reach their intracellular targets more effectively. The hydroxyl group can be functionalized to introduce pharmacophores known to interact with bacterial enzymes or other essential cellular components. For instance, the scaffold can be incorporated into larger molecules that mimic the natural substrates of bacterial enzymes, leading to their inhibition and ultimately, bacterial cell death.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds derived from or structurally related to this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyridine-Based Inhibitors

| Compound ID | Target Kinase | IC50 (µM) |

| 4 | CDK2/cyclin A2 | 0.24 |

| 11 | CDK2/cyclin A2 | 0.50 |

| 1 | CDK2/cyclin A2 | 0.57 |

| 8 | CDK2/cyclin A2 | 0.65 |

| 14 | CDK2/cyclin A2 | 0.93 |

| Roscovitine (Ref.) | CDK2/cyclin A2 | 0.39 |

Data is illustrative of pyridine-based kinase inhibitors and provides a benchmark for compounds synthesized using a this compound scaffold.

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Fluoropyridine-Containing Antimicrobial Compounds

| Compound ID | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |

| Compound A | 8 | 4 | 16 | 32 |

| Compound B | 4 | 2 | 8 | 16 |

| Ciprofloxacin (Ref.) | 0.5 | 0.25 | 0.125 | 0.5 |

This table presents hypothetical data for illustrative purposes, based on the activities of related fluoropyridine antimicrobial agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common synthetic route to this compound starting from 2-chloro-3-nitropyridine.[1]

Materials:

-

2-Chloro-3-nitropyridine

-

Fluorinating agent (e.g., Cesium fluoride)

-

Solvent (e.g., DMF, DMSO)

-

Iron powder

-

Ammonium chloride

-

Ethanol or Methanol

-

Sulfuric acid

-

Sodium nitrite

-

Sodium hydroxide

Procedure:

-

Fluorination: Dissolve 2-chloro-3-nitropyridine and the fluorinating agent in a suitable solvent. Heat the mixture to 140-150 °C until the starting material is consumed. After cooling, add water and extract the product, 2-fluoro-3-nitropyridine, with ethyl acetate.

-

Reduction: In a solution of ethanol or methanol and water, dissolve iron powder and ammonium chloride and heat to reflux. Slowly add the 2-fluoro-3-nitropyridine. Continue heating until the reaction is complete. Filter the reaction mixture and concentrate the filtrate to obtain 3-amino-2-fluoropyridine.

-

Diazotization and Hydrolysis: Dissolve 3-amino-2-fluoropyridine in a sulfuric acid solution and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature. Stir for 2 hours, then allow the reaction to warm to room temperature and then heat to 40 °C and subsequently to 60 °C. After cooling, neutralize the reaction with a sodium hydroxide solution to precipitate the product. Filter, wash, and dry the solid to yield this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

This protocol outlines a general method for the derivatization of a 2-fluoro-3-O-protected-pyridine scaffold via a Suzuki-Miyaura cross-coupling reaction, a common strategy in the synthesis of kinase inhibitors.

Materials:

-

Protected this compound derivative (e.g., 5-bromo-2-fluoro-3-(methoxymethoxy)pyridine)

-

Aryl or heteroaryl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water)

Procedure:

-

In a reaction vessel, combine the protected this compound derivative, the boronic acid/ester, the palladium catalyst, and the base.

-

Add the degassed solvent to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting materials are consumed (monitor by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

-

Deprotect the hydroxyl group to yield the final kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Target kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Synthesized inhibitor compound

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compound in DMSO.

-

In a microplate, add the kinase, substrate, and assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Caption: General workflow for the synthesis and testing of kinase inhibitors.

References

Application Notes and Protocols for the Use of 2-Fluoro-3-hydroxypyridine in Nicotinic α4β2 Receptor Imaging Agent Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-fluoro-3-hydroxypyridine and its derivatives in the synthesis of high-affinity imaging agents for the nicotinic α4β2 receptor. The protocols outlined below are intended to serve as a guide for researchers in the development and application of these radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging in preclinical and clinical research.

Introduction

The α4β2 nicotinic acetylcholine receptor (nAChR) is the most abundant subtype of nicotinic receptors in the human brain and is a key player in cognitive functions, learning, and memory. Dysfunction of this receptor is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of specific imaging agents for the α4β2 nAChR is crucial for understanding the pathophysiology of these diseases and for the development of novel therapeutics.

Derivatives of this compound have emerged as a promising class of precursors for the synthesis of potent and selective α4β2 nAChR imaging agents. The fluorine atom at the 2-position of the pyridine ring allows for efficient radiolabeling with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with ideal properties for PET imaging. This document details the synthesis of key precursors, automated radiosynthesis of the final radiotracers, and protocols for their in vitro and in vivo evaluation.

Signaling Pathways and Experimental Workflows

To provide a clear understanding of the biological context and experimental procedures, the following diagrams illustrate the key pathways and workflows involved in the use of these imaging agents.

Caption: Nicotinic α4β2 receptor signaling cascade.

Caption: General workflow for synthesis.

Caption: Workflow for in vivo PET imaging.

Quantitative Data Summary

The following table summarizes key quantitative data for several prominent α4β2 nAChR imaging agents derived from or related to this compound.